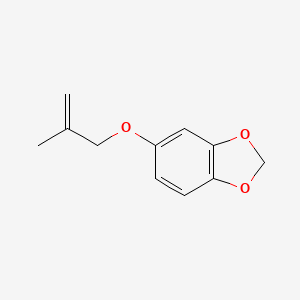
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is an organic compound that belongs to the class of benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group. This compound is known for its bioactive properties and is found in various applications, including pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols involves the use of disubstituted halomethanes in aprotic polar solvents .
Industrial Production Methods
The industrial production of this compound typically involves the hydroformylation of 5-(2-propenyl)-1,3-benzodioxole. This process results in a complex combination of hydrocarbons, including C10 olefins and paraffins, C11 alcohols, aldehydes, and acetals .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-benzodioxole, such as 5-(2-propenyl)-1,3-benzodioxole and its hydroformylation products .
Scientific Research Applications
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its bioactive properties and potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating the activity of enzymes and receptors, leading to various physiological responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isosafrole: 1,3-Benzodioxole, 5-(1-propenyl)-, used in the fragrance industry and as a precursor in organic synthesis.
Uniqueness
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is unique due to its specific structural features and bioactive properties.
Properties
CAS No. |
96573-21-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(2-methylprop-2-enoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5H,1,6-7H2,2H3 |
InChI Key |
UBLLPSWTSHORBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















